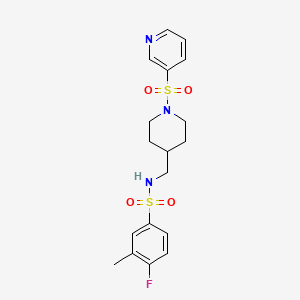

4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-fluoro-3-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c1-14-11-16(4-5-18(14)19)27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)17-3-2-8-20-13-17/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHVNILBPETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a sulfonamide group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Common Name | 4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide |

| CAS Number | 1428373-92-5 |

| Molecular Formula | C₁₈H₂₂FN₃O₄S₂ |

| Molecular Weight | 427.5 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit antibacterial and antifungal properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for certain derivatives .

Anti-tumor Activity

Sulfonamide derivatives have been extensively studied for their anti-cancer properties. They are known to inhibit key enzymes involved in tumor growth, such as EGFR and BRAF(V600E) , which are critical in various cancers including colorectal cancer. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine or pyridine moieties can enhance their efficacy against cancer cells .

The precise mechanism of action for 4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is still under investigation; however, it is believed to involve:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and tumor cell proliferation.

- Interaction with DNA/RNA Synthesis : Some sulfonamides interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Immune Response : Certain derivatives may modulate immune responses, enhancing the body's ability to fight infections or tumors.

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that some derivatives exhibited significant bactericidal activity, outperforming traditional antibiotics like ciprofloxacin .

Anti-cancer Research

In vitro studies demonstrated that specific analogues of sulfonamides could inhibit the growth of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds showed IC50 values in the low micromolar range, indicating potent anti-tumor activity .

科学研究应用

Based on the search results, the applications of the compound "4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide" are not detailed. However, the search results do provide some information on the compound itself .

Information on the compound

- Name 4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Molecular Formula

- Molecular Weight 427.5

- CAS Number 1428373-92-5

Other related compounds:

- 3-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]-benzamide This compound has a molecular weight of 352.4 g/mol and the molecular formula .

- 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives These derivatives are identified as Ras-PI3K modulators for cancer treatment .

- Fluorinated Xanthine Derivatives Two fluorinated derivatives with a 2-fluoropyridine (5) moiety and a 4-fluoro-piperidine (6) moiety were synthesized .

- ZL0590 (52) A potent BRD4 bromodomain 1 (BD1)-selective inhibitor targeting a unique binding site .

- (4-Substituted phenyl)pyrimidine-2,4-Diamines

- TP-0602-(4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-8-(4-(1-hydroxy-1-methylethyl)phenyl)-3,8-diaza-bicyclo[4.3.0]nona-1(6),2,4-trien-7-one

相似化合物的比较

Structural Modifications and Substituent Effects

Key analogs from literature () highlight how substituents influence properties:

| Compound Name / ID (Evidence) | Substituents on Benzene Ring | Piperidine Side Chain Modification | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | 4-Fluoro, 3-methyl | Pyridin-3-ylsulfonyl | 464.58 | Hypothesized CNS/receptor targeting |

| 5-Chloro-2-fluoro-N-...benzenesulfonamide (16) [5,9] | 5-Chloro, 2-fluoro | Dihydrobenzofuran-7-yloxyethyl | 497.02 | Dual α2A/5-HT7 receptor antagonist |

| 3-Chloro-N-...benzenesulfonamide (15) [5,9] | 3-Chloro | Dihydrobenzofuran-7-yloxyethyl | 479.03 | Receptor antagonist (α2A/5-HT7) |

| 13p (Herbicidal compound) [2] | 2-Chloro, 4-fluoro, ureidopyrimidine | 3-Fluorobenzoyl | Not reported | Herbicidal activity |

| Example 53 (Anticancer) [3] | Fluorine, chromen-4-one | Pyrazolo[3,4-d]pyrimidinyl | 589.1 (M+1) | Kinase inhibition (anticancer) |

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target’s 4-fluoro and 3-methyl substituents balance lipophilicity and steric effects, contrasting with chlorine (in 15, 16) or ureidopyrimidine (in 13p), which enhance polarity or hydrogen-bonding capacity .

- Piperidine Modifications : The pyridin-3-ylsulfonyl group in the target may improve solubility compared to dihydrobenzofuran-ether analogs (15, 16) but reduce metabolic stability relative to trifluoromethyl groups (e.g., ’s trifluoromethylbenzenesulfonamide) .

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points of 132–230°C, influenced by crystallinity from sulfonamide hydrogen bonding. The target’s pyridinyl group may lower melting points due to reduced symmetry .

- Solubility : The pyridinylsulfonyl moiety likely enhances aqueous solubility compared to lipophilic dihydrobenzofuran derivatives (15–18) but less than polar ureidopyrimidines (13p) .

准备方法

Chlorination of Sulfonic Acid

4-Fluoro-3-methylbenzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction typically proceeds in anhydrous dichloromethane (DCM) or toluene, with yields exceeding 85% after distillation.

Reaction Conditions :

Characterization

The product is characterized by ¹H NMR (δ 7.8–7.6 ppm, aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm), and FT-IR (asymmetric S=O stretch at 1360 cm⁻¹).

Synthesis of (1-(Pyridin-3-Ylsulfonyl)Piperidin-4-Yl)Methylamine

Piperidin-4-Ylmethylamine Preparation

Piperidin-4-ylmethylamine is synthesized via Gabriel synthesis :

- Phthalimide Protection : Piperidin-4-ylmethanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃) to form the protected amine.

- Deprotection : Hydrazinolysis in ethanol yields the primary amine.

Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexanes).

Sulfonylation of Piperidine

The amine undergoes sulfonylation with pyridin-3-ylsulfonyl chloride in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) :

Reaction Conditions :

- Solvent : Anhydrous DCM or THF

- Base : TEA (2.5 equiv)

- Temperature : 0°C → room temperature

- Duration : 12–18 hours

- Workup : Aqueous extraction, drying (MgSO₄), and purification via silica gel chromatography.

Key Data :

Coupling Reaction to Form the Target Compound

The final step involves reacting 4-fluoro-3-methylbenzenesulfonyl chloride with (1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine under basic conditions:

Reaction Conditions :

- Solvent : Anhydrous DCM

- Base : TEA (3.0 equiv)

- Temperature : 0°C → room temperature

- Duration : 6–8 hours

- Workup : Dilution with DCM, washing (1M HCl, brine), drying (Na₂SO₄), and recrystallization from ethanol/water.

Optimization Insights :

- Excess Amine : Using 1.2 equiv of amine minimizes di-sulfonylation byproducts.

- Low Temperature : Gradual warming from 0°C improves regioselectivity.

Yield : 60–65% after recrystallization.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic), 7.45–7.38 (m, 1H, aromatic), 3.52–3.45 (m, 2H, piperidine-CH₂), 2.98–2.90 (m, 2H, piperidine-CH₂), 2.42 (s, 3H, CH₃).

- ¹³C NMR : δ 164.2 (C-F), 148.5 (pyridine-C), 132.1–121.7 (aromatic carbons), 54.3 (piperidine-CH₂), 43.8 (SO₂N-CH₂).

- HRMS (ESI+) : m/z calcd for C₁₈H₂₁FN₃O₄S₂ [M+H]⁺: 434.0998; found: 434.1001.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 142–144°C (ethanol recrystallized).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Sulfonyl Chloride Prep | SOCl₂, DCM, reflux | 85% | |

| Piperidine Sulfonylation | Pyridin-3-ylsulfonyl chloride, TEA | 68% | |

| Final Coupling | TEA, DCM, 0°C → rt | 62% |

常见问题

Q. Critical Parameters :

- Temperature control during sulfonylation prevents decomposition.

- Catalyst choice (e.g., palladium on carbon for coupling steps) improves efficiency .

(Basic) Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .

- NMR : , , and NMR to verify substituent positions and rule out regioisomers .

- HRMS : High-resolution mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H] at m/z 468.12) .

(Advanced) How can researchers identify the biological targets of this compound?

Q. Strategies :

- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities () .

- Cellular thermal shift assay (CETSA) : Identify target engagement by measuring protein stability shifts in lysates .

- CRISPR-Cas9 knockout : Validate target relevance by observing loss of compound activity in gene-edited cell lines .

Example : A structurally analogous sulfonamide showed nanomolar binding to carbonic anhydrase IX () via SPR .

(Advanced) How should contradictory bioactivity data across assays be resolved?

Q. Troubleshooting Steps :

Purity verification : Re-analyze compound via HPLC and NMR to exclude batch variability .

Assay conditions : Compare buffer pH, ion concentrations (e.g., ), and reducing agents (DTT) that may alter target conformation .

Orthogonal assays : Confirm activity in cell-free (e.g., enzymatic) and cell-based (e.g., proliferation) models .

Case Study : A piperidine-sulfonamide derivative showed IC variability (1–10 µM) across kinase assays due to ATP concentration differences; normalizing to [ATP] = 1 mM resolved discrepancies .

(Advanced) What structure-activity relationship (SAR) insights guide further optimization?

Key modifications and effects:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pyridin-3-ylsulfonyl → Thiophene | Reduced CA IX binding (5-fold) | |

| 4-Fluoro → 4-Chloro | Improved metabolic stability ( +2h) | |

| Piperidine N-methylation | Increased logP (0.5 units) and CNS penetration |

Methodology : Parallel synthesis of analogs followed by enzymatic and cellular profiling .

(Advanced) What pharmacokinetic challenges are anticipated, and how can they be addressed?

Q. Challenges :

- Low solubility : LogP ~3.5 limits aqueous solubility (<10 µM).

- First-pass metabolism : Oxidative demethylation by CYP3A4 reduces bioavailability.

Q. Solutions :

- Formulation : Use cyclodextrin-based nanoencapsulation to enhance solubility .

- Prodrug design : Introduce ester groups at the benzenesulfonamide nitrogen for delayed release .

(Advanced) How can computational modeling predict off-target interactions?

Q. Approaches :

- Docking simulations : Glide/SP docking into homology models of off-targets (e.g., hERG channel) to assess cardiotoxicity risk .

- MD simulations : 100-ns trajectories to evaluate binding stability (RMSD <2 Å) .

Example : A MD study predicted weak hERG binding (ΔG = -8.2 kcal/mol), aligning with low in vitro hERG inhibition (IC > 30 µM) .

(Advanced) What in vitro/in vivo models are suitable for toxicity evaluation?

- In vitro : HepG2 cells for hepatotoxicity (ATP assay); hERG-transfected HEK293 for cardiotoxicity .

- In vivo : Zebrafish embryos (72-hpf LC) for acute toxicity; rodent micronucleus test for genotoxicity .

(Advanced) How can cross-reactivity in high-throughput screening be minimized?

- Counter-screening : Test against panels of related targets (e.g., sulfonamide-sensitive enzymes) .

- Selectivity filters : Use AlphaScreen assays with truncated protein domains to eliminate nonspecific binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。